N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline
Description
Properties
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-14-3-2-4-16(11-14)19-12-15-5-7-17(8-6-15)20-10-9-18-13-20/h2-11,13,19H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKRGRUUYODEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline typically involves the formation of the imidazole ring followed by its attachment to the benzyl and methylaniline groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and other advanced techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the imidazole ring .
Scientific Research Applications
N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the benzyl and methylaniline groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline with structurally related compounds from the evidence, focusing on substituents, synthesis, and physicochemical properties.
Key Findings
Substituent Effects on Physical Properties: The target compound lacks the propoxy linker and fluorophenoxy groups seen in analogs like 33d and 39d, which may reduce its polarity and increase lipophilicity compared to these derivatives . amine linkages) .
Synthetic Efficiency :
- Imidazole-containing analogs (e.g., 39d ) achieve yields of 83–86% via reductive amination, suggesting efficient synthesis for this class . The target compound likely follows a similar pathway but may require optimization due to the absence of electron-withdrawing groups (e.g., trifluoromethyl or fluoro substituents), which enhance reactivity in other derivatives .
Biological Relevance: Analogs with fluorophenoxy or trifluoromethyl groups (e.g., 34d) exhibit calcium channel inhibition, attributed to electron-withdrawing effects that enhance binding . The target’s 3-methylaniline group, being electron-donating, may reduce such activity but improve metabolic stability .
Structural Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
